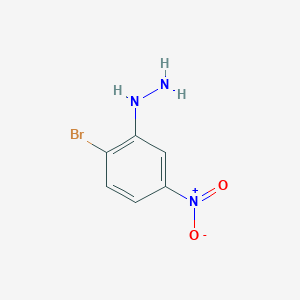

(2-Bromo-5-nitrophenyl)hydrazine

CAS No.: 100367-78-0

Cat. No.: VC3268382

Molecular Formula: C6H6BrN3O2

Molecular Weight: 232.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100367-78-0 |

|---|---|

| Molecular Formula | C6H6BrN3O2 |

| Molecular Weight | 232.03 g/mol |

| IUPAC Name | (2-bromo-5-nitrophenyl)hydrazine |

| Standard InChI | InChI=1S/C6H6BrN3O2/c7-5-2-1-4(10(11)12)3-6(5)9-8/h1-3,9H,8H2 |

| Standard InChI Key | YGKPMXOMDNPDHO-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])NN)Br |

| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])NN)Br |

Introduction

Chemical Structure and Properties

Structural Characteristics

(2-Bromo-5-nitrophenyl)hydrazine features a benzene ring with three key substituents: a bromine atom at the ortho position (carbon-2), a nitro group at the meta position (carbon-5), and a hydrazine group (-NH-NH₂) also at the ortho position. The molecular formula is C₆H₆BrN₃O₂, indicating the presence of six carbon atoms, six hydrogen atoms, one bromine atom, three nitrogen atoms, and two oxygen atoms .

Chemical Identifiers

The compound can be identified through several standardized chemical notation systems:

-

SMILES Notation: C1=CC(=C(C=C1N+[O-])NN)Br

-

InChI: InChI=1S/C6H6BrN3O2/c7-5-2-1-4(10(11)12)3-6(5)9-8/h1-3,9H,8H2

Basic Properties

The compound exists as a solid at room temperature with a yellowish to light brown appearance, which is typical for aromatic compounds containing nitro groups. It has moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO, but limited solubility in water. Its dihydrochloride salt form enhances water solubility compared to the free base.

Physical and Spectroscopic Data

Mass Spectrometry Data

Mass spectrometry provides important information for compound identification. (2-Bromo-5-nitrophenyl)hydrazine exhibits characteristic mass spectral patterns influenced by the natural isotope distribution of bromine (⁷⁹Br and ⁸¹Br).

Predicted Collision Cross Section Values

Collision Cross Section (CCS) values predict how a molecule behaves in ion mobility-based analytical techniques. These values are essential for compound identification in complex mixtures and structural analysis studies .

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 231.97162 | 142.4 |

| [M+Na]⁺ | 253.95356 | 144.8 |

| [M+NH₄]⁺ | 248.99816 | 146.8 |

| [M+K]⁺ | 269.92750 | 147.7 |

| [M-H]⁻ | 229.95706 | 144.7 |

| [M+Na-2H]⁻ | 251.93901 | 145.4 |

| [M]⁺ | 230.96379 | 141.9 |

| [M]⁻ | 230.96489 | 141.9 |

Spectroscopic Properties

The compound exhibits characteristic absorption patterns in UV-Visible spectroscopy due to the presence of the nitro group and the aromatic ring. The nitro group typically shows strong absorption bands in the 250-280 nm region, while the hydrazine group contributes to absorption in the 300-350 nm range.

Synthesis Approaches

From Halogenated Nitrobenzene Derivatives

Reactivity and Chemical Behavior

Functional Group Reactivity

-

Bromine substituent: Participates in coupling reactions (e.g., Suzuki, Stille, Sonogashira) and can undergo nucleophilic aromatic substitution.

-

Nitro group: Can be reduced to an amino group, which expands the potential for further derivatization. The nitro group also activates the ring toward nucleophilic substitution.

-

Hydrazine functionality: Reacts with carbonyl compounds to form hydrazones or can participate in heterocycle formation (e.g., pyrazoles, indoles). The hydrazine group can also serve as a nucleophile in various reactions.

Structure-Activity Relationships

Electronic Effects

The electronic properties of (2-Bromo-5-nitrophenyl)hydrazine are influenced by its substituent pattern:

-

The electron-withdrawing nitro group increases the electrophilicity of the aromatic ring

-

The bromine substituent contributes both inductive (electron-withdrawing) and resonance (electron-donating) effects

-

The hydrazine group serves as an electron-donating moiety

These electronic effects can significantly impact reactivity patterns and the compound's behavior in different chemical environments.

Structural Considerations

Several structural features merit consideration:

-

The ortho relationship between the bromine and hydrazine substituents may lead to steric interactions

-

Potential intramolecular hydrogen bonding could affect conformation and reactivity

-

The meta relationship between the nitro group and other substituents influences electronic distribution

Analytical Methods for Characterization

Chromatographic Techniques

For purification and analysis of (2-Bromo-5-nitrophenyl)hydrazine and its derivatives, several chromatographic methods may be employed:

-

High-Performance Liquid Chromatography (HPLC) with UV detection

-

Thin-Layer Chromatography (TLC) with appropriate visualization reagents

-

Gas Chromatography (GC) for volatile derivatives

Spectroscopic Techniques

Various spectroscopic methods provide complementary information about the compound's structure:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

-

Infrared (IR) spectroscopy for functional group identification

-

UV-Visible spectroscopy for electronic transition analysis

-

Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

Comparison with Related Compounds

Structural Analogs

Several structural analogs of (2-Bromo-5-nitrophenyl)hydrazine exist, with variations in:

-

The position of substituents on the aromatic ring

-

The nature of the halogen (chloro, fluoro, iodo) in place of bromine

-

The type of nitrogen-containing functionality (amine, hydroxylamine) instead of hydrazine

Reactivity Comparison

A comparison of reactivity trends among these analogs reveals:

Research Status and Future Directions

Current Research Landscape

Research involving (2-Bromo-5-nitrophenyl)hydrazine appears limited based on the available search results . This suggests potential opportunities for:

-

Further exploration of its synthetic utility

-

Investigation of its biological activities

-

Development of new applications in materials science

Future Research Opportunities

Promising research directions may include:

-

Application in click chemistry and bioorthogonal reactions

-

Utilization in the synthesis of novel heterocyclic systems

-

Development as a platform for constructing molecular probes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume